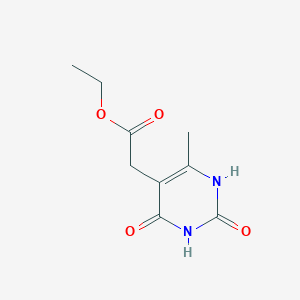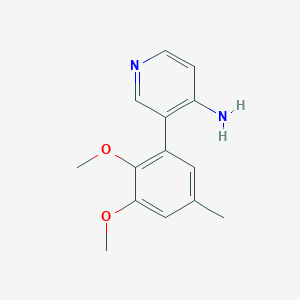![molecular formula C13H14N6 B5621860 2-{[1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-2H-1,2,3-triazole](/img/structure/B5621860.png)
2-{[1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-2H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives involves multi-component reactions that allow for the efficient formation of 1,5-disubstituted 1,2,3-triazoles from primary amine, ketones, and azides, showcasing the versatility of triazole synthesis methods (Vo, 2020). Another study demonstrates the synthesis of novel heterocyclic compounds derived from triazole acetohydrazide, further illustrating the chemical adaptability of triazole compounds (Bekircan, Ülker, & Menteşe, 2015).
Molecular Structure Analysis
X-ray crystallography provides insight into the molecular structure of triazole derivatives, revealing the planarity of the molecule and the angles between the triazole rings and benzene rings, which are crucial for understanding the compound's reactivity and interactions (Ustabaş, Ünlüer, & Kör, 2011).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including debenzylation, which is facilitated by Pd/C and hydrogen in specific conditions, highlighting the reactivity of triazole compounds under catalytic conditions (Farooq, Sydnes, Törnroos, & Haug, 2012). The synthesis of pyrimidine derivatives containing the triazolo ring indicates the compound's capability to engage in heterocyclic aromatic ring formations, showcasing the chemical versatility of triazoles (Lahmidi et al., 2019).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystal structure, are determined through various analytical techniques, including single crystal X-ray diffraction, which reveals the compound's crystalline form and stability (Ustabaş et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of triazole derivatives, are explored through experimental and computational studies. For example, the debenzylation reaction showcases the functional group transformations that triazole compounds can undergo, reflecting their chemical reactivity and potential for further functionalization (Farooq et al., 2012).
Mecanismo De Acción
The mechanism of action of triazoles is largely dependent on their specific structure and the biological system they interact with. They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Some triazoles have been shown to produce anti-ChE activity by inhibiting both AChE and BuChE activities .
Safety and Hazards
While specific safety and hazard information for “2-{[1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-2H-1,2,3-triazole” is not available, it’s important to note that triazoles and their derivatives should be handled with care due to their biological activity . Some triazoles have been found to exhibit antimicrobial, antifungal, and anticancer activities, among others .
Direcciones Futuras
Given the therapeutic importance of triazole derivatives, there is ongoing research to synthesize and study their antimicrobial, antioxidant, and antiviral potential . The development of novel antimicrobial drugs to combat ever-growing drug-resistant infections is a key area of focus . The unique structure and properties of triazoles make them a promising scaffold for the discovery of new drug candidates .
Propiedades
IUPAC Name |
1-[(3-methylphenyl)methyl]-5-(triazol-2-ylmethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6/c1-11-3-2-4-12(7-11)8-18-13(14-10-17-18)9-19-15-5-6-16-19/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRYLRIIJUDSOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=NC=N2)CN3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-2H-1,2,3-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5621799.png)

![3-[(3R*,4S*)-1-{[(3,4-dimethylphenyl)amino]carbonyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5621805.png)
![1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]ethanone](/img/structure/B5621812.png)

![(1S*,5R*)-3-[(1-allyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5621827.png)
![7-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5621842.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(3-pyridinylmethyl)-3-pyrrolidinyl]-2-(2,4-dioxo-1-imidazolidinyl)acetamide dihydrochloride](/img/structure/B5621850.png)

![4-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}-1,4-oxazepane](/img/structure/B5621872.png)
![N-(7-methoxy-8-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)acetamide](/img/structure/B5621878.png)
![1-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5621891.png)
![[(3aS*,9bS*)-2-(1-phenyl-1H-tetrazol-5-yl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5621896.png)